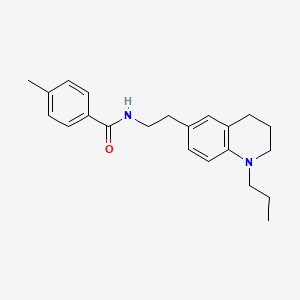
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O and its molecular weight is 336.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical formula for this compound is C19H26N2O, with a molecular weight of approximately 302.5 g/mol. The compound features a tetrahydroquinoline structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O |
| Molecular Weight | 302.5 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrahydroquinoline moiety can influence neurotransmitter systems and has been linked to neuroprotective effects. Additionally, the benzamide group may interact with receptors involved in pain modulation and inflammation.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance dopaminergic and serotonergic signaling.
- Anti-inflammatory Effects : It has been suggested that this compound can inhibit pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies indicate potential antiproliferative effects against certain cancer cell lines.
Pharmacological Effects
Research on the pharmacological effects of this compound has shown promising results in various assays:
-
Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells.
- IC50 Values : Several studies report IC50 values in the low micromolar range for different cancer cell lines.
- Neuroprotective Effects : Animal models have indicated that this compound may protect against neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells.
- Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammation in preclinical models by modulating the NF-kB pathway.
Study 1: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-468 breast cancer cells. The results showed a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .
Study 2: Neuroprotection
In a murine model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant decrease in markers of neuronal death and inflammation. Histological analysis revealed preserved neuronal architecture compared to control groups .
Aplicaciones Científicas De Investigación
Research indicates that 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibits significant biological activity. Notably:
- Anticancer Properties : The compound has shown potential in inhibiting specific enzymes and receptors involved in cancer progression. Studies suggest that it may affect DNA replication pathways, leading to anticancer effects. For instance, related compounds have demonstrated the ability to inhibit various cancer cell lines with low GI50 values (growth inhibition concentration) .
- Antimicrobial Effects : There is evidence that this compound may interact with microbial membranes, suggesting potential antimicrobial properties. Similar tetrahydroquinoline derivatives have exhibited broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria .
Case Studies
Several studies highlight the applications and efficacy of this compound and its derivatives:
Propiedades
IUPAC Name |
4-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-14-24-15-4-5-20-16-18(8-11-21(20)24)12-13-23-22(25)19-9-6-17(2)7-10-19/h6-11,16H,3-5,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSOTPFJMCRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













